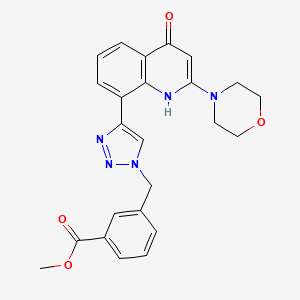
OSu-Glu-VC-PAB-MMAD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OSu-Glu-VC-PAB-MMAD is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of a potent tubulin inhibitor, Monomethyl auristatin D (MMAD), linked via a cleavable linker OSu-Glu-VC-PAB. This compound is known for its potent antitumor activity and is primarily used in targeted cancer therapy .
Métodos De Preparación
The synthesis of OSu-Glu-VC-PAB-MMAD involves the conjugation of MMAD with the cleavable linker OSu-Glu-VC-PAB. The synthetic route typically includes the following steps:
Activation of the linker: The OSu-Glu-VC-PAB linker is activated to form a reactive intermediate.
Conjugation with MMAD: The activated linker is then conjugated with MMAD under specific reaction conditions to form the final compound.
The reaction conditions often involve controlled temperature and pH to ensure the stability of the intermediate and the final product .
Análisis De Reacciones Químicas
OSu-Glu-VC-PAB-MMAD undergoes several types of chemical reactions, including:
Cleavage reactions: The cleavable linker OSu-Glu-VC-PAB can be cleaved under specific conditions, releasing the active drug MMAD.
Substitution reactions: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include reducing agents and specific enzymes that facilitate the cleavage of the linker . The major product formed from these reactions is the active drug MMAD, which exerts its antitumor effects by inhibiting tubulin polymerization .
Aplicaciones Científicas De Investigación
OSu-Glu-VC-PAB-MMAD has several scientific research applications, particularly in the field of targeted cancer therapy. Some of its applications include:
Development of ADCs: The compound is used in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells
Cancer research: It is used in preclinical studies to evaluate the efficacy and safety of new cancer therapies
Biological studies: The compound is used to study the mechanisms of drug delivery and release in biological systems
Mecanismo De Acción
The mechanism of action of OSu-Glu-VC-PAB-MMAD involves the following steps:
Targeting cancer cells: The ADC targets specific antigens on the surface of cancer cells.
Internalization and cleavage: Once bound to the cancer cell, the ADC is internalized, and the cleavable linker OSu-Glu-VC-PAB is cleaved, releasing the active drug MMAD.
Inhibition of tubulin polymerization: MMAD inhibits tubulin polymerization, disrupting the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis
Comparación Con Compuestos Similares
OSu-Glu-VC-PAB-MMAD is unique due to its specific linker and potent tubulin inhibitor. Similar compounds include:
Monomethyl auristatin E (MMAE): Another potent tubulin inhibitor used in ADCs.
Maytansinoids: A class of microtubule-targeting agents used in ADCs.
Duocarmycins: DNA-damaging agents used in ADCs
These compounds share similar mechanisms of action but differ in their specific linkers and cytotoxic agents, which can influence their efficacy and safety profiles .
Propiedades
Fórmula molecular |
C69H102N12O16S |
|---|---|
Peso molecular |
1387.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-[[(2S)-1-[[5-(carbamoylamino)-1-[4-[[[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C69H102N12O16S/c1-14-43(8)60(51(94-12)38-55(85)80-35-20-24-50(80)61(95-13)44(9)62(87)75-49(66-71-34-36-98-66)37-45-21-16-15-17-22-45)78(10)67(91)58(41(4)5)77-65(90)59(42(6)7)79(11)69(93)96-39-46-27-29-47(30-28-46)73-63(88)48(23-19-33-72-68(70)92)74-64(89)57(40(2)3)76-52(82)25-18-26-56(86)97-81-53(83)31-32-54(81)84/h15-17,21-22,27-30,34,36,40-44,48-51,57-61H,14,18-20,23-26,31-33,35,37-39H2,1-13H3,(H,73,88)(H,74,89)(H,75,87)(H,76,82)(H,77,90)(H3,70,72,92)/t43-,44+,48?,49-,50-,51+,57-,58-,59?,60-,61+/m0/s1 |
Clave InChI |
UIBXHQRWALHYRT-FUSFFIKHSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)ON5C(=O)CCC5=O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)ON5C(=O)CCC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)
![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)



![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)

![3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide](/img/structure/B11933006.png)

![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)
![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)
![(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)
